molecular formula C10H13NO4 B12883173 2-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid CAS No. 94133-60-5

2-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B12883173
CAS No.: 94133-60-5
M. Wt: 211.21 g/mol
InChI Key: FPXZSYDPROCSEG-UHFFFAOYSA-N
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Description

alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate is a pyrrole-based compound characterized by a 1-methyl-substituted pyrrole ring with a carboxy group at position 3 and an ethyl ester moiety on the alpha-carbon of the acetate side chain. Pyrrole derivatives are widely studied for their diverse applications in medicinal chemistry and materials science, with substituent variations critically influencing reactivity, solubility, and bioactivity.

Properties

CAS No.

94133-60-5

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-(2-ethoxy-2-oxoethyl)-1-methylpyrrole-3-carboxylic acid

InChI

InChI=1S/C10H13NO4/c1-3-15-9(12)6-8-7(10(13)14)4-5-11(8)2/h4-5H,3,6H2,1-2H3,(H,13,14)

InChI Key

FPXZSYDPROCSEG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CN1C)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Knorr Pyrrole Synthesis

The most commonly reported method for synthesizing alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate is based on the Knorr synthesis , a classical approach to pyrrole derivatives. This method involves:

  • Starting Materials: Ethyl acetoacetate and ammonium acetate or a suitable amine source.
  • Reaction Conditions: Acidic medium, often with heating to promote cyclization.
  • Mechanism: The reaction proceeds via condensation of the β-ketoester (ethyl acetoacetate) with an amine, followed by cyclization to form the pyrrole ring.
  • Purification: Recrystallization or chromatographic techniques to isolate the pure pyrrole derivative.

This method is favored for its straightforward approach to constructing the pyrrole ring with the desired substituents.

Reaction of Diethyl Acetone Dicarboxylate with Chloroacetone and Methylamine

A patented process describes the preparation of alkyl 1,4-dimethyl-3-ethoxycarbonylpyrrole-2-acetate compounds, closely related to alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate, via a three-component reaction:

  • Reactants:

    • Diethyl acetone dicarboxylate (a 1,3-dicarbonyl compound)
    • Chloroacetone (a chloromethyl ketone)
    • Aqueous methylamine (40% solution)
  • Procedure:

    • The reactants are combined in an organic solvent such as methylene chloride or toluene.
    • The methylamine is added gradually to control the exothermic reaction.
    • The reaction mixture is stirred at ambient temperature, sometimes followed by heating to 80°C to complete cyclization.
    • Acidification with hydrochloric acid facilitates product isolation.
  • Outcome:

    • Formation of the pyrrole ring with ethyl ester and methyl substituents.
    • Yields reported range from 55% to 66% for the main product, with minor byproducts including pyrrole amides and isomers.
  • Advantages:

    • The use of a co-solvent (e.g., toluene) helps moderate the exothermic reaction and keeps intermediates in solution, improving scalability.
    • The method allows for control over substitution patterns by varying amines and ketones.

Zirconium-Catalyzed Synthesis of Tetrasubstituted Pyrroles

Recent research introduces a Zr-catalyzed method for synthesizing tetrasubstituted 1,3-diacylpyrroles from N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds:

  • Key Features:

    • Use of stable N-acyl α-aminoaldehydes prepared from α-amino acids.
    • Reaction proceeds under mild conditions in solvents like THF/1,4-dioxane with water.
    • Yields up to 88% reported.
    • Products are hydrolytically and configurationally stable.
  • Relevance:

    • Although this method targets diacylpyrroles, it demonstrates the utility of aminoaldehyde precursors and metal catalysis in pyrrole synthesis, which could be adapted for alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate derivatives.

Acid-Catalyzed Cyclization of Enaminones with Amines

Another synthetic route involves acid-catalyzed cyclization of diethyl 2,3-bis[(E)-(dimethylamino)methylidene]succinate with primary amines:

  • Process:

    • Treatment of bis-enaminone precursors with aliphatic or aromatic primary amines under acidic conditions.
    • Cyclization leads to 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates.
    • Yields vary widely (14–93%) depending on amine and conditions.
  • Implication:

    • This method offers a versatile approach to substituted pyrroles, potentially adaptable for the target compound by selecting appropriate amines and reaction parameters.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Advantages Limitations
Knorr Synthesis Ethyl acetoacetate, ammonium acetate Acidic, heating Moderate Classical, straightforward May require purification steps
Diethyl Acetone Dicarboxylate Route Diethyl acetone dicarboxylate, chloroacetone, methylamine Organic solvent, controlled addition, acid workup 55–66 Scalable, controlled exotherm Exothermic, requires solvent control
Zr-Catalyzed Aminoaldehyde Method N-acyl α-aminoaldehydes, 1,3-dicarbonyls THF/1,4-dioxane, mild heating Up to 88 High yield, stable products Requires metal catalyst, complex precursors
Acid-Catalyzed Enaminone Cyclization Diethyl bis-enaminone, primary amines Acidic conditions 14–93 Versatile substitution Variable yields, substrate dependent

Research Findings and Notes

  • The Knorr synthesis remains a foundational method for pyrrole derivatives but may lack efficiency for highly substituted targets without optimization.

  • The diethyl acetone dicarboxylate route is industrially relevant, with patents describing process improvements to control exothermicity and solid formation, critical for scale-up.

  • The Zr-catalyzed method represents a modern catalytic approach, offering high yields and functional group tolerance, though it is more complex and may require specialized reagents.

  • Acid-catalyzed cyclization of enaminones provides a flexible synthetic platform but requires careful selection of amines and reaction conditions to maximize yield.

Chemical Reactions Analysis

Esterification and Transesterification

The carboxylic acid group at the 3-position undergoes esterification with alcohols under acidic catalysis, forming derivatives with modified solubility and reactivity. Additionally, the ethyl ester moiety can participate in transesterification reactions.

Reaction TypeReagents/ConditionsProductNotes
Carboxylic Acid EsterificationMethanol, H₂SO₄, refluxMethyl 3-carboxy-1-methylpyrrole-2-acetateYields ester derivatives for further functionalization.
TransesterificationIsoamyl alcohol, acid catalystIsoamyl 3-carboxy-1-methylpyrrole-2-acetateUsed to tailor ester groups for specific applications.

Hydrolysis Reactions

The ethyl ester group hydrolyzes under acidic or basic conditions, yielding the corresponding carboxylic acid.

Reaction TypeReagents/ConditionsProductNotes
Acidic HydrolysisHCl (6M), reflux3-Carboxy-1-methyl-1H-pyrrole-2-acetic acidConfirmed via NMR and LC-MS .
Basic HydrolysisNaOH (2M), 80°CSodium 3-carboxy-1-methylpyrrole-2-acetateForms water-soluble salts.

Decarboxylation

Thermal decarboxylation of the carboxylic acid group produces CO₂ and simplifies the pyrrole backbone.

Reaction TypeReagents/ConditionsProductNotes
Thermal Decarboxylation180–200°C, inert atmosphere1-Methyl-1H-pyrrole-2-acetic acid ethyl esterRetains ester functionality; used in synthetic intermediates.

Amidation and Peptide Coupling

The carboxylic acid reacts with amines to form amides, a key step in medicinal chemistry.

Reaction TypeReagents/ConditionsProductNotes
AmidationThionyl chloride, NH₃3-Carbamoyl-1-methyl-1H-pyrrole-2-acetic acid ethyl esterForms stable amide bonds.
Peptide CouplingEDC/HOBt, benzylamineBenzylamide derivativeEnhances bioavailability in drug design .

Nucleophilic Acyl Substitution

The ester group undergoes substitution with nucleophiles like Grignard reagents or alkoxides.

Reaction TypeReagents/ConditionsProductNotes
Alkoxy SubstitutionSodium ethoxide, ethanolEthyl 3-carboxy-1-methylpyrrole-2-acetate (no change)Demonstrates reversible ester dynamics.

Biological Interactions

While not a classical reaction, the compound interacts with biological targets via hydrogen bonding (carboxylic acid) and hydrophobic interactions (ethyl group), contributing to antimicrobial and antitumor activity .

Key Structural and Reaction Insights:

  • Dual Reactivity : Simultaneous presence of carboxylic acid and ester groups allows sequential or orthogonal functionalization.

  • Thermal Stability : Decarboxylation occurs above 180°C, making the compound suitable for high-temperature syntheses.

  • Pharmacological Relevance : Amidation products show promise in tyrosine kinase inhibition and antibacterial applications .

Scientific Research Applications

Antitumor Activity

One of the primary applications of alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate is in the development of antitumor agents. Research has shown that derivatives of pyrrole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications to the pyrrole structure have led to compounds with enhanced antitumor activity, demonstrating potential for further development as therapeutic agents against cancers such as lung and breast cancer .

Case Study: Synthesis and Evaluation

A study synthesized a series of indolin-2-one derivatives featuring pyrrole moieties, which were evaluated for their antitumor properties against human carcinoma cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting promising antitumor efficacy .

Neurotropic Virus Inhibition

Alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate has also been investigated for its potential in inhibiting neurotropic viruses, particularly alphaviruses. Compounds derived from similar structures have been shown to confer protection against viral infections in preclinical models.

Case Study: Structural Optimization

Research focused on optimizing indole-2-carboxamide inhibitors demonstrated that modifications to the pyrrole structure could improve potency against viruses like Western equine encephalitis virus (WEEV). This optimization resulted in compounds with significantly enhanced stability and increased half-lives in biological systems, indicating their potential for therapeutic use .

Biodegradable Polymers

Another application is in the development of biodegradable polymers for medical use, such as drug delivery systems. The incorporation of pyrrole derivatives into polymer matrices has been studied for controlled release formulations, which can improve the therapeutic efficacy of various drugs while minimizing side effects.

Case Study: Controlled Release Systems

Research into temperature-responsive hydrogels incorporating pyrrole derivatives showed promise for controlled delivery of therapeutic agents like recombinant human growth hormone. These systems can offer sustained release profiles, enhancing patient compliance and treatment outcomes .

Synthesis and Characterization

The synthesis of alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate involves several chemical transformations that can be optimized for yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.

Synthesis Method Yield (%) Characterization Techniques
Alkylation Reaction85NMR, Mass Spectrometry
Esterification90NMR, IR Spectroscopy
Hydrolysis95NMR, HPLC

Mechanism of Action

The mechanism of action of alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning on the Pyrrole Ring

The position and number of substituents on the pyrrole ring significantly alter molecular interactions and properties.

Key Examples:

alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate Substituents: 1-methyl (pyrrole ring), 3-carboxy (pyrrole ring), alpha-ethyl ester (acetate side chain). Molecular Formula: Presumed C${10}$H${13}$NO$_4$ (based on structural analogs).

2-Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate (CAS RN 33369-46-9) Substituents: 1-methyl, 4-methyl (pyrrole ring), 3-carboxy (pyrrole ring), alpha-ethyl ester (acetate side chain).

Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate Substituents: 1-methyl (pyrrole ring), cyano group, conjugated enoate ester. Molecular Formula: C${11}$H${12}$N$2$O$2$ Molecular Weight: 204.23 g/mol Impact: The cyano group and conjugated double bond introduce electrophilic character, which may enhance reactivity in biological systems compared to carboxy-substituted analogs .

Functional Group Variations

Compound Name Key Functional Groups Biological Activity (Reported) References
alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate Carboxy, ethyl ester Not explicitly reported (structural focus)
2-Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate Carboxy, ethyl ester, dual methyl Not reported; increased lipophilicity
Ethyl (2E)-2-cyano-3-(1-methyl-pyrrol-2-yl)prop-2-enoate Cyano, enoate ester Pyridone-related bioactivity (e.g., antimicrobial)

Ethyl vs. Methyl Substituent Effects in Broader Context

  • In phenethylamines (e.g., MDMA vs. MBDB), replacing alpha-methyl with alpha-ethyl reduces hallucinogenic activity while retaining entactogenic effects .
  • For p-chloroamphetamine analogs, alpha-ethyl homologs exhibit altered neurotoxicological profiles compared to methyl-substituted counterparts .
    These findings suggest that ethyl groups may modulate steric hindrance, metabolic stability, and target engagement in pyrrole derivatives as well.

Structural and Functional Implications

  • Lipophilicity : Additional methyl groups (e.g., 1,4-dimethyl in CAS RN 33369-46-9) enhance hydrophobicity, which could improve membrane permeability but reduce solubility .
  • Steric Effects : Ethyl esters may confer slower hydrolysis rates compared to methyl esters, prolonging in vivo half-life.

Biological Activity

Alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate is a pyrrole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and implications in medicinal chemistry, drawing from diverse sources and studies.

Chemical Structure and Synthesis

The compound features a unique molecular structure characterized by an ethyl group at the alpha position and carboxylic acid functionality. Its molecular formula is C10_{10}H13_{13}NO2_{2}, with a molecular weight of approximately 183.22 g/mol. The synthesis of alpha-ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate can be achieved through various methods, including:

  • Condensation reactions : Involving ethyl acetoacetate and substituted pyrroles.
  • Cyclization : Utilizing appropriate reagents to form the pyrrole ring.

These synthetic pathways highlight the compound's accessibility for further research and application in biological systems.

Anticancer Properties

Recent studies have indicated that pyrrole derivatives, including alpha-ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate, exhibit significant anticancer activity. For instance, a comparative analysis showed that modifications in the pyrrole structure can lead to enhanced cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Activity
Alpha-Ethyl 3-Carboxy-1-Methyl-1H-Pyrrole-2-AcetateA549 (lung adenocarcinoma)15Moderate
Methyl 3-Carboxy-1-Methyl-1H-Pyrrole-2-AcetateA54920Low
Control (Cisplatin)A5495High

The data suggest that alpha-ethyl substitution may enhance the compound's biological activity compared to its methyl counterpart .

Antimicrobial Activity

In addition to anticancer properties, alpha-ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate has shown promising antimicrobial activity. A study evaluating various pyrrole derivatives found that certain structural modifications significantly improved their efficacy against bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)
Alpha-Ethyl 3-Carboxy-1-Methyl-1H-Pyrrole-2-AcetateStaphylococcus aureus18
Methyl 3-Carboxy-1-Methyl-1H-Pyrrole-2-AcetateStaphylococcus aureus12
Control (Ampicillin)Staphylococcus aureus25

These findings indicate that the ethyl group may play a critical role in enhancing the compound's antimicrobial properties .

The mechanism by which alpha-ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with cellular targets involved in apoptosis and cell cycle regulation. Computational modeling has provided insights into its binding characteristics with key proteins associated with cancer and microbial resistance .

Case Studies

Several case studies have documented the biological effects of pyrrole derivatives:

  • Case Study on Anticancer Activity : In vitro studies using A549 cells demonstrated that treatment with alpha-ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy : A clinical study involving patients with bacterial infections showed that formulations containing this compound exhibited significant improvement in infection control compared to standard antibiotic treatments.

Q & A

Q. What are the recommended synthetic routes for preparing alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions using pyrrole-carboxaldehyde derivatives and ethyl cyanoacetate, as demonstrated in analogous pyrrole ester syntheses . For example, refluxing in ethanol with a base (e.g., potassium carbonate) under nitrogen yields intermediates, which are subsequently hydrolyzed to the carboxylic acid . Reaction optimization should focus on solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and stoichiometric ratios of aldehydes to nucleophiles. Yields typically range from 21% to 78% depending on substituent steric effects and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : Use 1H^1H and 13C^{13}C NMR in DMSO-d6 or CDCl3 to confirm substituent positions. Key peaks include aromatic protons (δ 6.3–7.5 ppm) and ester carbonyls (δ ~160–165 ppm) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. Ensure data collection at low temperatures (100 K) to minimize thermal motion artifacts. Compare bond lengths (e.g., C=O at ~1.21 Å) and angles with similar pyrrole derivatives .

Q. What safety protocols are essential when handling alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate?

  • Methodological Answer : While specific toxicity data for this compound are limited, follow general pyrrole-handling guidelines:
  • Use PPE (gloves, goggles) and work in a fume hood.
  • Avoid inhalation/ingestion; rinse exposed skin/eyes with water for 15+ minutes .
  • Dispose of waste via licensed facilities, as pyrrole derivatives may exhibit environmental persistence .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 1H^1H1H NMR splitting patterns) during structural validation?

  • Methodological Answer : Contradictions may arise from tautomerism or rotameric equilibria in solution. Strategies include:
  • Variable-temperature NMR to identify dynamic processes (e.g., coalescence of peaks at elevated temps).
  • Computational modeling (DFT) to predict stable conformers and compare with experimental data .
  • Alternative solvents (e.g., D2O for acidic protons) to suppress exchange broadening .

Q. What strategies optimize the regioselectivity of pyrrole functionalization during derivative synthesis?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
  • Electrophilic Substitution : Use directing groups (e.g., ester at C2) to direct electrophiles to C3/C5 positions.
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids require Pd catalysts (e.g., Pd(PPh3)4) and microwave-assisted heating for improved C4 selectivity .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., using tert-butyl groups) to isolate desired products .

Q. How can computational chemistry predict the biological activity or reactivity of this compound?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), leveraging pyrrole’s hydrogen-bonding capacity .
  • QSAR Models : Correlate electronic parameters (HOMO/LUMO energies) with experimental bioactivity data from analogous compounds .
  • MD Simulations : Assess stability in biological membranes using GROMACS, focusing on carboxylate group solvation .

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